molecular formula C12H14O3 B8671848 methyl 2-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate

methyl 2-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate

Cat. No. B8671848
M. Wt: 206.24 g/mol
InChI Key: YIWRHLWWRLWQGG-UHFFFAOYSA-N
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Patent
US08450522B2

Procedure details

Under hydrogen, a mixture of (E)-methyl 2-(6-(benzyloxy)-2,3-dihydroinden-1-ylidene)acetate (1.3) (1.64 g, 5.57 mmol), palladium on carbon (10%) (0.462 g, 3.90 mmol) in MeOH (30 mL) were stirred for 24 hours. The mixture was then filtered through silica gel to remove the Pd—C, eluting with EtOAc. After removing solvent by rotary evaporation, the residue was purified using column chromatography (1:1 EtOAc/hexane). Product 1.4 was obtained in 68% yield as a colorless oil.
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
0.462 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:17]=[C:16]2[C:12]([CH2:13][CH2:14]/[C:15]/2=[CH:18]\[C:19]([O:21][CH3:22])=[O:20])=[CH:11][CH:10]=1)C1C=CC=CC=1>[Pd].CO>[OH:8][C:9]1[CH:17]=[C:16]2[C:12]([CH2:13][CH2:14][CH:15]2[CH2:18][C:19]([O:21][CH3:22])=[O:20])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
1.64 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C2CC/C(/C2=C1)=C\C(=O)OC
Name
Quantity
0.462 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
were stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through silica gel
CUSTOM
Type
CUSTOM
Details
to remove the Pd—C
WASH
Type
WASH
Details
eluting with EtOAc
CUSTOM
Type
CUSTOM
Details
After removing solvent
CUSTOM
Type
CUSTOM
Details
by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC1=CC=C2CCC(C2=C1)CC(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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